![molecular formula C17H15NO3S B12564384 1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]- CAS No. 258823-57-3](/img/structure/B12564384.png)
1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]- is a complex organic compound with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]- typically involves multi-step organic reactions. One common method includes the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, are likely applied.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the study of biological systems due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]- involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Isoindole-1,3(2H)-dithione: Similar in structure but contains sulfur atoms instead of oxygen.
1H-Indole, 2,3-dihydro-: A related compound with a different substitution pattern on the indole ring.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
258823-57-3 |
|---|---|
Formule moléculaire |
C17H15NO3S |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2-(2-hydroxy-5-propan-2-ylphenyl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO3S/c1-10(2)11-7-8-14(19)15(9-11)22-18-16(20)12-5-3-4-6-13(12)17(18)21/h3-10,19H,1-2H3 |
Clé InChI |
SVOHYWFTNLMWKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)O)SN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
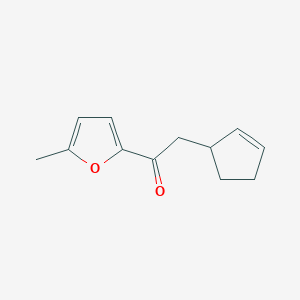
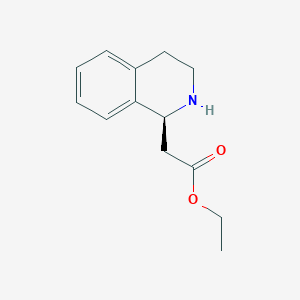
![5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol](/img/structure/B12564331.png)
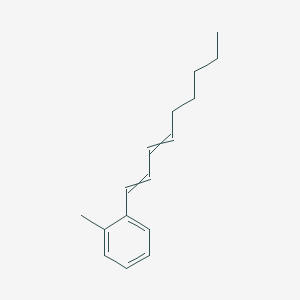
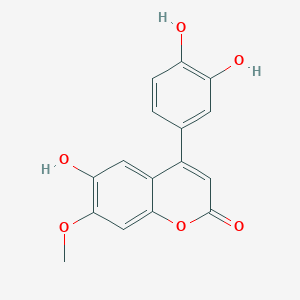
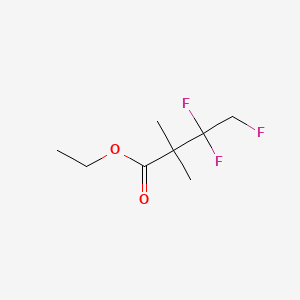
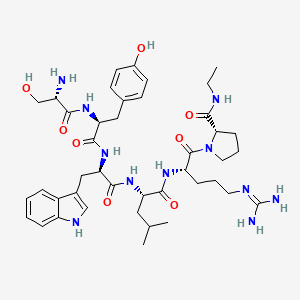
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N,N-dimethylsulfamate](/img/structure/B12564367.png)
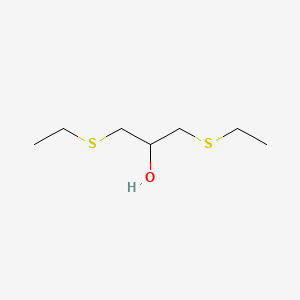
![N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine](/img/structure/B12564372.png)

![Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)-](/img/structure/B12564388.png)
